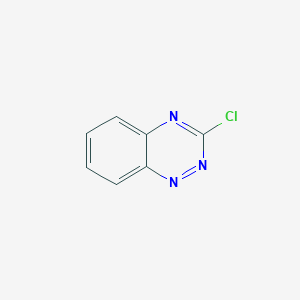

3-Chloro-1,2,4-benzotriazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2,4-benzotriazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZDOSFUDVOCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535518 | |

| Record name | 3-Chloro-1,2,4-benzotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91669-21-5 | |

| Record name | 3-Chloro-1,2,4-benzotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The 1,2,4 Benzotriazine Scaffold: a Versatile Synthetic Intermediate

The 1,2,4-benzotriazine (B1219565) nucleus, which consists of a benzene (B151609) ring fused to a 1,2,4-triazine (B1199460) ring, is a prominent substructure in numerous pharmacologically active compounds. researchgate.net Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The versatility of the 1,2,4-benzotriazine system lies in its susceptibility to various chemical modifications, allowing for the introduction of diverse functional groups at different positions of the ring system. This adaptability makes it a valuable intermediate for creating libraries of compounds for drug discovery and materials science. researchgate.netmdpi.com

Furthermore, dihydrobenzo[e] ontosight.aiCurrent time information in Bangalore, IN.chemicalbook.comtriazines are direct precursors to stable nitrogen-centered benzotriazinyl radicals, known as Blatter radicals. mdpi.comnih.gov These radicals exhibit interesting magnetic and electronic properties, making them valuable components for functional organic materials used in molecular electronics and spintronics. mdpi.comnih.gov

A Look Back: the Evolution of Synthetic Methodologies for Benzo Fused Triazine Systems

The synthesis of 1,2,4-benzotriazines has a long history, with the first reported synthesis dating back to the late 19th century. researchgate.netscispace.com Over the years, numerous synthetic methods have been developed to construct this fused heterocyclic system.

Early and widely used methods often involve the cyclization of precursors like formazans or amidrazones. researchgate.netacs.org For instance, the oxidative cyclization of (arylamino)hydrazones (amidrazones) is a common and versatile protocol. nih.govresearchgate.net More recent approaches have focused on developing more efficient and milder reaction conditions. These include copper-catalyzed intermolecular N-arylation of 2-iodoaniline (B362364) and hydrazonoyl chlorides, which offers a direct route to substituted benzo ontosight.aiCurrent time information in Bangalore, IN.chemicalbook.comtriazine derivatives with good yields. researchgate.net Other modern techniques involve solid-phase synthesis and microwave-assisted reactions, which have significantly improved reaction times and yields. researchgate.netacs.orgnih.gov The development of these varied synthetic strategies has been crucial in expanding the accessibility and diversity of 1,2,4-benzotriazine (B1219565) derivatives for various applications. researchgate.net

3 Chloro 1,2,4 Benzotriazine: a Keystone Precursor in Synthesis

Established Routes to the 1,2,4-Benzotriazine Core

The foundational 1,2,4-benzotriazine structure can be assembled through several strategic approaches, each offering distinct advantages in terms of starting materials and reaction conditions. These methods have been refined over time to improve yields and expand the scope of accessible derivatives. researchgate.netosi.lvosi.lv

Cyclocondensation Reactions

Cyclocondensation reactions represent a cornerstone in the synthesis of the 1,2,4-benzotriazine core. researchgate.netosi.lv A prevalent method involves the reaction of o-phenylenediamines with appropriate reagents to form the triazine ring. For instance, the cyclocondensation of o-phenylenediamines with nitrous acid, typically generated in situ from sodium nitrite (B80452) in an acidic medium like acetic acid, leads to the formation of the benzotriazole (B28993) ring system. ijariie.com This process proceeds through the formation of a monodiazonium intermediate which then undergoes spontaneous cyclization. ijariie.com

Another significant cyclocondensation approach is the reaction of 2-nitroaniline (B44862) derivatives with cyanamide. researchgate.net This method is particularly notable for the synthesis of 3-amino-1,2,4-benzotriazine 1-oxides, which are precursors to a range of biologically active compounds. researchgate.net The initial condensation product can then be further modified.

The Bischler synthesis, a historical yet relevant method, involves the reaction of α-haloketones with o-phenylenediamines, which upon oxidation yields the 1,2,4-benzotriazine ring. researchgate.net Variations of this approach continue to be explored for the synthesis of substituted benzotriazines. researchgate.net

| Starting Materials | Reagents | Key Intermediate/Product | Reference |

|---|---|---|---|

| o-Phenylenediamine | Sodium Nitrite, Acetic Acid | Benzotriazole | ijariie.com |

| 2-Nitroaniline | Cyanamide | 3-Amino-1,2,4-benzotriazine 1-oxide | researchgate.net |

| α-Haloketone, o-Phenylenediamine | Oxidizing Agent | Substituted 1,2,4-Benzotriazine | researchgate.net |

Heterocyclization Approaches

Heterocyclization strategies provide alternative pathways to the 1,2,4-benzotriazine core, often involving the formation of the triazine ring from acyclic or other heterocyclic precursors. researchgate.net One such method is the intramolecular cyclization of N-(2-aminoaryl)hydrazides. researchgate.netosi.lv This approach offers a versatile route to 3-substituted 1,2,4-benzotriazines.

Flash vacuum pyrolysis (FVP) of certain nitrogen-containing heterocycles can also lead to the formation of benzotriazines through thermal heterocyclization. chim.it This high-temperature method can induce rearrangements and cyclizations to yield the desired benzotriazine core. chim.it More recently, an efficient intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes has been developed to produce 1,2,3-benzotriazine (B1250035) derivatives under basic conditions, showcasing the ongoing innovation in this area. organic-chemistry.orgnih.gov

A copper-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine, followed by oxidation and subsequent deprotection and cyclization, presents a modern approach to synthesize 1,2,4-benzotriazines. organic-chemistry.org

[4+2] Cycloaddition Strategies

[4+2] cycloaddition reactions, a type of pericyclic reaction, offer a powerful and atom-economical method for constructing the 1,2,4-benzotriazine ring system. researchgate.netosi.lv In these reactions, a four-atom component (diene) reacts with a two-atom component (dienophile) to form a six-membered ring. For the synthesis of benzotriazines, this often involves the reaction of an ortho-substituted aromatic compound with a suitable dienophile.

Regioselective Chlorination and Halogenation Techniques for Benzotriazines

Once the 1,2,4-benzotriazine core is synthesized, the introduction of a chlorine atom at the 3-position is a critical step for producing this compound. This is typically achieved through direct halogenation or by utilizing precursors that already contain the halogen atom.

Direct Halogenation Protocols

Direct chlorination of a pre-formed 1,2,4-benzotriazine or its N-oxide derivative is a common strategy. The regioselectivity of this electrophilic substitution is influenced by the existing substituents on the benzotriazine ring and the reaction conditions. nih.gov The use of directing groups can enhance the regioselectivity of chlorination reactions on aromatic systems. nih.gov

For instance, 3-hydroxy-1,2,4-benzotriazine (B8443603) 1-oxide can be converted to this compound 1-oxide by reaction with a halogenating agent like phosphorus oxychloride. researchgate.net Recent advancements in halogenation include copper-catalyzed regioselective chlorination of electron-rich aromatic C-H bonds using molecular oxygen as the oxidant. rsc.org Electrocatalytic strategies are also emerging for the regioselective chlorination of heteroaryl scaffolds. chemrxiv.org Catalyst-controlled ortho-selective electrophilic chlorination of phenols and anilines using a Lewis basic selenoether catalyst has also been demonstrated, highlighting the potential for catalytic control in halogenation reactions. nsf.gov

Synthesis from Precursors Incorporating Halogen Atoms (e.g., 2-nitroaniline derivatives)

An alternative and often highly regioselective approach involves the synthesis of the benzotriazine ring from precursors that already contain the desired halogen atom. This strategy avoids the need for a separate halogenation step on the heterocyclic core.

A key starting material for this approach is a halogenated 2-nitroaniline derivative. For example, 7-halogen-3-hydroxy-1,2,4-benzotriazines can be prepared from 4-halogen-2-nitroanilines. google.com The synthesis involves reacting the 4-halogen-2-nitroaniline with phosgene, followed by treatment with ammonia (B1221849) to form the corresponding urea (B33335) derivative, which is then cyclized with sodium hydroxide (B78521) and subsequent acidification. google.com

Another route starts with the diazotization of a 7-halogen-3-amino-1,2,4-benzotriazine, which itself can be obtained from the reduction of the corresponding 1-oxide. google.com The oxide precursor is synthesized by reacting a 4-halogen-2-nitroaniline with cyanamide. google.com Furthermore, 5-chloro-2-nitroaniline (B48662) is a versatile intermediate for synthesizing various compounds through nucleophilic aromatic substitution reactions. nih.gov

| Precursor | Reaction Sequence | Product | Reference |

|---|---|---|---|

| 4-Halogen-2-nitroaniline | 1. Phosgene, 2. Ammonia, 3. NaOH, 4. Acid | 7-Halogen-3-hydroxy-1,2,4-benzotriazine | google.com |

| 4-Halogen-2-nitroaniline | 1. Cyanamide, 2. Reduction, 3. Diazotization | 7-Halogen-3-hydroxy-1,2,4-benzotriazine | google.com |

| 5-Chloro-2-nitroaniline | Nucleophilic Aromatic Substitution | Various substituted benzotriazines | nih.gov |

Contemporary Advancements in this compound Synthesis

Recent years have witnessed the development of sophisticated and efficient methods for the synthesis of this compound and its analogues. These methodologies offer significant improvements over classical approaches in terms of yield, reaction time, and substrate scope.

Metal-Catalyzed Cyclization and Coupling Reactions

Metal-catalyzed reactions, particularly those employing palladium and copper, have become indispensable tools for the synthesis and functionalization of the 1,2,4-benzotriazine core. researchgate.net These methods often start from readily available precursors and allow for the introduction of a wide range of substituents at the C3 position.

One prominent strategy involves the use of this compound as a key intermediate for subsequent cross-coupling reactions. For instance, palladium-catalyzed Stille coupling reactions have been successfully employed to introduce alkyl groups at the 3-position of 1,2,4-benzotriazine 1-oxides. nih.govacs.org This reaction, however, can be sensitive to electronic effects, with electron-donating substituents on the benzene (B151609) ring sometimes inhibiting the reaction. nih.govacs.org

Copper-catalyzed reactions have also emerged as a powerful alternative. A notable example is the copper-catalyzed intermolecular N-arylation of 2-iodoaniline (B362364) with hydrazonoyl chlorides, which provides a direct route to 1,2,4-benzotriazine derivatives in good yields (72–92%) under mild, ligand-free conditions at room temperature. researchgate.net

Detailed findings from various metal-catalyzed reactions are summarized in the table below:

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | This compound 1-oxides, Organostannanes | 3-Alkyl-1,2,4-benzotriazine 1-oxides | Variable | nih.govacs.org |

| Copper | 2-Iodoaniline, Hydrazonoyl chlorides | 1,2,4-Benzotriazine derivatives | 72-92 | researchgate.net |

| Palladium/Copper | 3-Iodobenzo[e] researchgate.netontosight.ainih.govtriazine, Various nucleophiles | C3-substituted benzo[e] researchgate.netontosight.ainih.govtriazines | 40-54 (from 2-nitroaniline) | researchgate.net |

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has been increasingly utilized to accelerate organic reactions, and the synthesis of 1,2,4-benzotriazine derivatives is no exception. This technique often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

A significant application of microwave assistance is in the Stille coupling of this compound 1-oxides. nih.govunivpancasila.ac.id Studies have shown that microwave-assisted Stille coupling reactions of these chlorides provide consistently superior yields compared to the corresponding iodides, and in significantly shorter reaction times (20-60 minutes). nih.govacs.orgunivpancasila.ac.id This enhancement has proven crucial for expanding the scope of structure-activity relationship (SAR) studies for certain anticancer agents. nih.gov

The advantages of microwave-assisted synthesis are highlighted in the following table, which compares this method with conventional heating for the synthesis of benzotriazole derivatives:

| Synthetic Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 3-6 hours | Lower | nih.govsemanticscholar.org |

| Microwave-Assisted Synthesis | 3-6.5 minutes | Higher | nih.govsemanticscholar.org |

Solid-Phase Organic Synthesis Applications

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of libraries of compounds for high-throughput screening. This methodology has been successfully applied to the synthesis of 1,2,4-benzotriazine derivatives, enabling the efficient preparation of a diverse range of analogues. researchgate.net

One reported solid-phase synthesis of 1,2,4-benzotriazines involves the intramolecular cyclization of solid-supported 2-hydrazidoanilines. researchgate.net In this approach, 4-fluoro-3-nitrobenzoic acid is initially linked to a Wang resin. Subsequent displacement of the fluorine atom with benzoylhydrazides, followed by reduction of the nitro group and cyclization in hot acetic acid, affords the solid-supported benzotriazine. Cleavage from the resin then yields the desired 1,2,4-benzotriazine products in good yields. researchgate.net

Another solid-phase strategy involves the diazotization of solid-supported 2-aminobenzamides to form 1,2,3-benzotriazin-4-ones. researchgate.net This method allows for the creation of diverse libraries of these related heterocycles.

Key features of solid-phase synthesis of benzotriazine derivatives are outlined below:

| Support | Key Steps | Advantage | Reference |

| Wang Resin | Immobilization, Nucleophilic substitution, Reduction, Cyclization, Cleavage | Amenable to library synthesis | researchgate.net |

| SynPhase™ Lanterns | Diazotization of solid-supported 2-aminobenzamides | High purity of products | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) at the C(3) Position

The chlorine atom at the C(3) position of the 1,2,4-benzotriazine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Mechanistic Studies of Halogen Displacement

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. libretexts.org In the initial step, a nucleophile attacks the electron-deficient carbon atom at the C(3) position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nature of the nitrogen atoms in the triazine ring. libretexts.orgpressbooks.pub The aromaticity of the ring is temporarily lost in this step. libretexts.org In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the benzotriazine ring and yielding the substituted product. libretexts.org

Studies have shown that the rate of this reaction is dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. libretexts.org The reaction generally follows second-order kinetics, being first order in both the benzotriazine substrate and the nucleophile. libretexts.org

Influence of Ring Substituents on SNAr Reactivity

The presence of substituents on the benzo portion of the 1,2,4-benzotriazine ring can significantly influence the rate and feasibility of SNAr reactions at the C(3) position.

Electron-withdrawing groups (EWGs) on the benzene ring, such as nitro groups, enhance the electrophilicity of the C(3) carbon, thereby accelerating the rate of nucleophilic attack. pressbooks.pubontosight.ai These groups also help to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, further promoting the reaction. libretexts.orgpressbooks.pub For instance, the presence of a nitro group at the 7-position increases the reactivity of the compound towards nucleophiles. ontosight.ai

Electron-donating groups (EDGs) on the benzene ring have the opposite effect. acs.orgacs.orgnih.gov By increasing the electron density of the ring system, they decrease the electrophilicity of the C(3) position and destabilize the Meisenheimer intermediate, thus retarding the SNAr reaction. libretexts.org This inhibitory effect has been observed in Stille coupling reactions of this compound 1-oxides, where electron-donating substituents on the benzo ring hindered the reaction. acs.orgacs.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which have become powerful tools for the synthesis of complex substituted benzotriazines. nih.gov

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)

Palladium catalysts are widely employed to facilitate carbon-carbon and carbon-nitrogen bond formation at the C(3) position.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling this compound with organoboron compounds, such as boronic acids or their esters. nih.govresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and a base. nih.gov For example, the reaction of this compound 1-oxide with cyclopropyl (B3062369) boronic acid in the presence of Pd(OAc)2, tricyclohexylphosphine (B42057) (PCy3), and potassium phosphate (B84403) yields 3-cyclopropyl-1,2,4-benzotriazine 1-oxide. nih.gov The general mechanism involves oxidative addition of the chloro-benzotriazine to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| This compound 1-oxide | Cyclopropyl boronic acid | Pd(OAc)2 / PCy3 / K3PO4 | 3-Cyclopropyl-1,2,4-benzotriazine 1-oxide | 54 | nih.gov |

| This compound 1-oxide | Phenylboronic acid | Pd(PPh3)4 | 3-Aryl-1,2,4-benzotriazine 1-oxides | Good | researchgate.net |

Stille Coupling: The Stille reaction couples this compound with organostannanes (organotin compounds) to form C-C bonds. acs.orgacs.orgnih.gov This method has been successfully used to introduce alkyl, aryl, vinyl, and allyl groups at the C(3) position of 1,2,4-benzotriazine 1-oxides. nih.govscispace.comresearchgate.net The reaction is often catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). acs.orgresearchgate.net Microwave-assisted Stille coupling has been shown to dramatically improve yields, especially for substrates with electron-donating groups that typically inhibit the reaction under thermal conditions. acs.orgacs.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling this compound with amines. nih.gov It provides a powerful method for the synthesis of 3-amino-1,2,4-benzotriazine derivatives. rug.nl The reaction typically employs a palladium precatalyst and a bulky electron-rich phosphine (B1218219) ligand, such as RuPhos or BrettPhos, in the presence of a base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov This methodology has been successfully applied to the amination of unprotected 3-halo-2-aminopyridines, demonstrating its potential for similar transformations on the benzotriazine scaffold. nih.gov

Copper-Catalyzed Transformations

Copper catalysts offer an alternative to palladium for certain cross-coupling reactions of this compound. Copper-catalyzed reactions can be advantageous due to the lower cost and different reactivity profile of copper compared to palladium. nih.gov For instance, a copper-catalyzed intermolecular N-arylation of 2-iodoaniline with hydrazonoyl chlorides has been developed for the synthesis of benzo[e] acs.orgacs.orgnih.govtriazine derivatives. researchgate.net Copper(I) iodide (CuI) in the presence of a base like cesium carbonate (Cs2CO3) has been shown to be an effective catalytic system for N-arylation reactions. nih.gov

Table 2: Example of a Copper-Catalyzed N-Arylation Reaction

| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reference |

| o-Chloro-1,2,3-benzotriazenes | - | CuI / Cs2CO3 | N1-Substituted benzotriazoles | up to 80 | nih.gov |

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule. While palladium-catalyzed carbonylation reactions of 3-iodo-1,2,4-benzotriazine and its 1-oxide did not yield the corresponding C(3)-carboxylic acids, alternative strategies can be employed. researchgate.netacs.org For example, the synthesis of a C(3)-carboxylic acid derivative was achieved through the hydrolysis of the corresponding C(3)-cyano derivative, which can be prepared from this compound via nucleophilic substitution with a cyanide salt. researchgate.netacs.org More recent developments in carbonylation chemistry involve single-electron-transfer (SET) mediated processes, which could offer new avenues for the carbonylation of challenging substrates. nih.gov

Ring Transformations and Rearrangement Pathways

The 1,2,4-benzotriazine scaffold can undergo several notable ring transformations and rearrangements, leading to the formation of other important heterocyclic structures. These reactions are often promoted by reductive or oxidative conditions, or through thermal and photochemical stimuli.

Reductive Ring Contraction to Benzimidazoles

A significant transformation of the 1,2,4-benzotriazine system is its reductive ring contraction to form benzimidazoles. rsc.orgacs.orgresearchgate.netresearchgate.net This reaction pathway underscores the lability of the triazine ring under specific reducing conditions. The use of strong reducing agents can lead to the formation of benzimidazoles. researchgate.netscispace.com For instance, 1,4-dihydro-1,2,4-benzotriazinyl radicals are known to undergo this contraction. researchgate.netscispace.com

The reaction is particularly sensitive to the choice of reducing metal. While milder reducing agents like indium (In) or tin (Sn) powder in acetic acid are effective for certain transformations while preserving the triazine ring, stronger reducing metals such as zinc (Zn) or copper (Cu) tend to promote the reductive ring contraction to benzimidazoles. acs.org For example, the reductive ring contraction of 1,3-diphenyl-1,4-dihydrobenzo[e] rsc.orglodz.plnih.govtriazin-4-yls using zinc powder in heated acetic acid yields 1,2-diphenylbenzimidazoles in high yields. rsc.org

A proposed mechanism for this transformation involves a series of reduction and protonation steps. rsc.org The initial reduction of the benzotriazinyl radical affords a leuco form, which upon protonation and further reduction, generates a radical intermediate. This intermediate undergoes ring opening, followed by another reduction and subsequent intramolecular cyclization to form a dihydrobenzimidazole intermediate. The final step involves the elimination of ammonia to yield the stable benzimidazole (B57391) ring system. rsc.org

| Starting Material | Reagents and Conditions | Product | Yield |

| 1,3-diphenyl-1,4-dihydrobenzo[e] rsc.orglodz.plnih.govtriazin-4-yls | Zn powder (2 equiv.), Acetic acid, ~118 °C | 1,2-diphenylbenzimidazoles | High |

| 1,3-diphenylbenzo[e] rsc.orglodz.plnih.govtriazin-7(1H)-one | Zn powder (3 equiv.) | 1,2-diphenylbenzimidaz-6-ol | 74% |

Oxidative Transformations of the Benzotriazine Nucleus

The 1,2,4-benzotriazine nucleus is also susceptible to oxidative transformations, which can lead to the formation of various oxidized species, including N-oxides and benzotriazin-7-ones. researchgate.netscispace.com The oxidation of 1,2,4-benzotriazines can be achieved using various oxidizing agents, and the resulting products depend on the specific reagents and reaction conditions.

For instance, the oxidation of 3-substituted 1,2,4-benzotriazines can yield 1,2,4-benzotriazine 1-oxides or 2-oxides. rsc.org The reaction of 3-phenyl-1,2,4-benzotriazine (B12912931) with peracetic acid at 50 °C yields the 1-oxide, while at 20 °C, the 2-oxide is formed. rsc.org Furthermore, treatment of 1,4-dihydro-1,2,4-benzotriazinyl radicals with oxidants can afford 1,2,4-benzotriazin-7-ones. researchgate.netscispace.com

The introduction of an N-oxide group into the 1,2,4-benzotriazine ring significantly influences its reactivity, making it more susceptible to both nucleophilic and electrophilic attack. rsc.org The synthesis of 1,2,4-benzotriazine N-oxides can be achieved through direct oxidation of the parent heterocycle or by cyclization reactions involving nitro-functionalized precursors. nih.govrsc.org For example, 3-amino-1,2,4-benzotriazine 1-oxides can be synthesized from the cyclization of substituted o-nitroanilines with cyanamide. rsc.org

| Starting Material | Oxidizing Agent/Conditions | Product(s) |

| 3-Phenyl-1,2,4-benzotriazine | Peracetic acid, 50 °C | 3-Phenyl-1,2,4-benzotriazine 1-oxide |

| 3-Phenyl-1,2,4-benzotriazine | Peracetic acid, 20 °C | 3-Phenyl-1,2,4-benzotriazine 2-oxide |

| 3-Methyl-1,2,4-benzotriazine | Peracetic acid | 3-Methyl-1,2,4-benzotriazine 1-oxide and 2-oxide |

| 1,4-Dihydro-1,2,4-benzotriazinyl radicals | Various oxidants | 1,2,4-Benzotriazin-7-ones |

Rearrangement Reactions Leading to Substituted Benzotriazines

Rearrangement reactions provide another avenue for the transformation of the 1,2,4-benzotriazine system, leading to the formation of substituted derivatives. researchgate.net An interesting example is the unexpected valence bond isomerization of rsc.orglodz.plnih.govtriazolo[3,4-c] rsc.orglodz.plnih.govbenzotriazines under flash vacuum pyrolysis (FVP) conditions. conicet.gov.ar This process involves the transformation of an angularly fused system to a linearly fused rsc.orglodz.plnih.govtriazolo[4,3-b] rsc.orglodz.plnih.govbenzotriazine. conicet.gov.ar This isomerization occurs at temperatures up to 525 °C, with fragmentation products such as aromatic nitriles appearing at higher temperatures. conicet.gov.ar

Another notable rearrangement involves the formation of 3-aryl-1,2,4-benzotriazines from 1,1-bis(benzotriazol-1-yl)methylarenes when treated with allylsamarium bromide. researchgate.net A proposed radical pathway for this transformation includes steps of fragmentation, ring-opening, and cyclization. researchgate.net

Reactions Involving the Azine Nitrogens

The nitrogen atoms within the 1,2,4-benzotriazine ring play a crucial role in its chemical reactivity, participating in various reactions such as N-oxidation and acting as sites for substitution.

The direct oxidation of the azine nitrogens is a key method for the synthesis of 1,2,4-benzotriazine N-oxides. rsc.org As mentioned previously, the position of N-oxidation (N1 or N2) can be influenced by reaction conditions and the nature of substituents on the triazine ring. rsc.org The resulting N-oxides are valuable intermediates for further functionalization of the benzotriazine core. nih.govrsc.org For instance, this compound 1-oxide can be used in Stille coupling reactions to introduce alkyl or allyl groups at the 3-position. scispace.com

Furthermore, the azine nitrogens are involved in degenerate ring transformations where a nitrogen atom of the heterocycle is replaced by a nitrogen atom from a reagent. doi.org While specific examples for this compound are not detailed in the provided context, this type of reactivity is a known characteristic of azine chemistry. doi.org

Synthesis of Diverse C(3)-Substituted 1,2,4-Benzotriazine Analogues

The chlorine atom at the C(3) position of the 1,2,4-benzotriazine ring is amenable to displacement and cross-coupling reactions, providing a powerful handle for introducing a wide range of substituents. This versatility is crucial for modifying the electronic and steric properties of the molecule, which is a key aspect of medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been effectively applied to the functionalization of the 1,2,4-benzotriazine scaffold. researchgate.net Specifically, the Suzuki and Stille reactions provide reliable routes to 3-aryl and 3-alkyl derivatives, respectively, starting from this compound or its N-oxide derivatives.

The Suzuki reaction , which couples an organoboron species with an organic halide, has been used to synthesize 3-aryl-1,2,4-benzotriazine 1-oxides. researchgate.net This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the coupling between the this compound 1-oxide and various phenylboronic acids. researchgate.net

The Stille reaction , involving the coupling of an organostannane with an organic halide, is effective for introducing alkyl groups. The palladium-mediated coupling of this compound 1-oxide with a variety of organostannanes (stannanes) in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) yields the corresponding 3-alkyl-1,2,4-benzotriazine 1-oxides in good yields. researchgate.net These N-oxide products can then be deoxygenated if the parent benzotriazine is the desired target.

Table 1: Palladium-Catalyzed Synthesis of C(3)-Substituted 1,2,4-Benzotriazine 1-Oxides

| Reaction Type | Coupling Partner | Catalyst | Product Type | Reference |

| Suzuki Coupling | Phenylboronic Acids | Pd(PPh₃)₄ | 3-Aryl-1,2,4-benzotriazine 1-oxides | researchgate.net |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | 3-Alkyl-1,2,4-benzotriazine 1-oxides | researchgate.net |

The electrophilic nature of the C(3) carbon in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr), allowing for the direct introduction of various heteroatom functionalities.

Amine groups can be introduced by reacting this compound with ammonia or primary/secondary amines. This reaction leads to the formation of 3-amino-1,2,4-benzotriazines, a class of compounds that has been investigated for various biological activities. researchgate.netnih.gov

Sulfanyl groups are incorporated by treating the chloro precursor with sulfur nucleophiles. For instance, reaction with thiourea (B124793) followed by hydrolysis, or direct reaction with sodium hydrosulfide, can yield 1,2,4-benzotriazine-3-thione. scispace.com This thione exists in tautomeric equilibrium with its thiol form, 3-mercapto-1,2,4-benzotriazine. The resulting thiol can be further alkylated to produce 3-(alkylthio)-1,2,4-benzotriazines. scispace.com

Phosphonate groups are less commonly reported at the C(3) position. Direct nucleophilic substitution with a phosphite (B83602) ester (a Michaelis-Arbuzov type reaction) is challenging with less reactive heteroaryl chlorides. nih.gov A more modern and plausible approach would be through palladium-catalyzed C-P bond formation. This reaction, often called Hirao coupling, typically involves the coupling of an aryl halide with a dialkyl phosphite (HPO(OR)₂) in the presence of a palladium catalyst and a base. While specific examples for this compound are not prominent in the literature, this methodology is a standard procedure for the phosphonation of various heteroaryl halides. mit.edu

Table 2: Nucleophilic Substitution at C(3) of 1,2,4-Benzotriazine

| Nucleophile | Product Class | Notes | Reference |

| Amines (R₂NH) | 3-Amino-1,2,4-benzotriazines | Standard SNAr reaction. | researchgate.net |

| Thiol sources (e.g., NaSH) | 1,2,4-Benzotriazine-3-thiones | Product exists in thione-thiol tautomerism. | scispace.com |

| Dialkyl Phosphites | 3-Phosphonato-1,2,4-benzotriazines | Generally requires Pd-catalysis (Hirao coupling). | mit.edu |

The introduction of carbon-based functional groups such as alkynyl and cyano moieties further diversifies the available derivatives of the 1,2,4-benzotriazine scaffold.

Alkynyl derivatives are typically synthesized via the Sonogashira coupling reaction. This palladium- and copper-cocatalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. The reaction of this compound with various terminal alkynes under Sonogashira conditions (e.g., a Pd catalyst, a Cu(I) salt, and an amine base) would provide access to a range of 3-alkynyl-1,2,4-benzotriazines.

Cyano derivatives can be prepared through cyanation of the 3-chloro precursor. This transformation can be achieved using various cyanide sources, such as sodium cyanide or zinc cyanide, often facilitated by a palladium or nickel catalyst. mit.edu For heteroaryl chlorides, palladium-catalyzed cyanation using Zn(CN)₂ is a mild and efficient method that tolerates a wide range of functional groups. mit.edu

Construction of Fused Heterocyclic Systems

The 1,2,4-benzotriazine core can serve as a foundation for building more complex, polycyclic heterocyclic systems. These annulation and cycloaddition strategies are pivotal in synthesizing novel structures with unique chemical and biological properties.

Annulation involves the construction of a new ring fused to the existing benzotriazine framework. This is commonly achieved by first installing a reactive functional group at the C(3) position, which then participates in a subsequent cyclization reaction. For example, converting this compound into 3-hydrazino-1,2,4-benzotriazine creates a versatile intermediate. This intermediate can then be reacted with various reagents to form fused five-membered rings. Reaction with nitrous acid can lead to the formation of the tetrazolo[5,1-c] epa.govresearchgate.netnih.govbenzotriazine system, while reaction with α-haloketones can yield imidazo[2,1-c] epa.govresearchgate.netnih.govtriazine derivatives. researchgate.netscispace.com A comprehensive review highlights the synthesis of numerous such fused systems, including: scispace.com

Pyrrolo[2,1-c] epa.govresearchgate.netnih.govbenzotriazines

Imidazo[1,2-c] epa.govresearchgate.netnih.govbenzotriazines

Thiazolo[2,3-c] epa.govresearchgate.netnih.govbenzotriazines

Triazolo[5,1-c] epa.govresearchgate.netnih.govbenzotriazines

The 1,2,4-triazine (B1199460) ring within the benzotriazine scaffold is electron-deficient and can act as a diene in inverse-electron-demand Diels-Alder reactions. scispace.com This [4+2] cycloaddition typically occurs with electron-rich dienophiles such as enamines, enol ethers, or ynamines. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a new, stable heterocyclic ring. For example, the reaction of a 1,2,4-benzotriazine with an ynamine would lead to a substituted quinoline, while reaction with an enamine could produce a substituted cinnoline (B1195905). This strategy provides a powerful method for converting the triazine ring into a functionalized pyridine (B92270) or pyridazine (B1198779) ring, effectively transforming the core heterocyclic system. scispace.com

An exploration of this compound reveals its significant role as a versatile intermediate in the synthesis of complex heterocyclic structures. This article focuses on specific derivatization strategies and its application in combinatorial chemistry.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 1,2,4 Benzotriazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, including 1,2,4-benzotriazine (B1219565) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of molecules in solution. ipb.pt

Proton NMR spectroscopy of 3-Chloro-1,2,4-benzotriazine and its analogs reveals characteristic signals for the aromatic protons of the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the triazine ring and the chloro substituent. Typically, these aromatic protons appear as multiplets in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The specific coupling patterns (e.g., doublets, triplets, and multiplets) and coupling constants (J) provide crucial information for assigning the signals to specific protons on the benzotriazine core. For instance, in a related 1,2,3-benzotriazine (B1250035) derivative, the aromatic protons were observed at δ 8.31 (d, J = 8.4 Hz), 8.16 (d, J = 8.2 Hz), 7.98 (ddd, J = 8.4, 7.1, 1.4 Hz), and 7.85 (ddd, J = 8.2, 7.1, 1.1 Hz) ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Benzotriazine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 4-Butoxybenzo[d] nih.govrsc.orgrsc.orgtriazine | CDCl₃ | 8.36 (d, J = 8.6 Hz, 1H), 8.19 (d, J = 8.2 Hz, 1H), 8.03 (t, J = 7.7 Hz, 1H), 7.89 (t, J = 7.6 Hz, 1H), 4.76 (t, J = 6.2 Hz, 2H), 1.94 (quintet, J = 7.2 Hz, 2H), 1.57 (sextet, J = 7.6 Hz, 2H), 1.02 (t, J = 7.7 Hz, 3H) nih.gov |

| 4-Isopropoxybenzo[d] nih.govrsc.orgrsc.orgtriazine | CDCl₃ | 8.28 (d, J = 8.4 Hz, 1H), 8.12 (d, J = 8.2 Hz, 1H), 7.95 (t, J = 7.8 Hz, 1H), 7.81 (t, J = 7.6 Hz, 1H), 5.87–5.76 (m, 1H), 1.47 (dd, J = 6.3, 2.2 Hz, 6H) nih.gov |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu The chemical shifts of the carbon atoms in the benzotriazine ring system are characteristically found in the aromatic region of the spectrum (typically 110-160 ppm). The carbon atom attached to the chlorine (C-3) is expected to resonate at a significantly different chemical shift compared to the other carbons in the triazine ring due to the electronegativity of the chlorine atom. Quaternary carbons, those without attached protons, often exhibit weaker signals. For example, in a series of benzotriazine derivatives, the carbon signals were observed in the range of δ 111.2 to 160.8 ppm. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Benzotriazine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 4-Butoxybenzo[d] nih.govrsc.orgrsc.orgtriazine | CDCl₃ | 160.8, 145.9, 134.7, 132.8, 127.9, 122.0, 111.2, 68.5, 30.9, 19.4, 13.9 nih.gov |

| 4-Isopropoxybenzo[d] nih.govrsc.orgrsc.orgtriazine | CDCl₃ | 160.3, 146.0, 134.6, 132.6, 127.9, 122.1, 111.5, 72.1, 22.0 nih.gov |

This table is interactive. Click on the headers to sort the data.

Nitrogen-15 NMR spectroscopy is a powerful tool for directly probing the nitrogen environments within the triazine ring. nih.govrsc.org Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it provides unique insights into the electronic structure and tautomeric forms of nitrogen-containing heterocycles. researchgate.net The chemical shifts of the nitrogen atoms in the 1,2,4-benzotriazine ring are sensitive to their specific bonding environment (e.g., N-1, N-2, and N-4). The presence of the chloro substituent at the 3-position is expected to influence the chemical shift of the adjacent nitrogen atoms (N-2 and N-4). Studies on related benzotriazinones have shown that ¹⁵N chemical shifts appear in the normal range for the triazine ring nitrogens and can be used to distinguish between different tautomeric forms. researchgate.net

Vibrational Spectroscopy

The FT-IR spectrum of this compound and its derivatives displays a series of characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions include:

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzotriazine ring system typically appear in the 1650-1450 cm⁻¹ region. mdpi.com

C-Cl Stretching: The C-Cl stretching vibration is expected to be observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are typically found above 3000 cm⁻¹.

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to characteristic bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the benzene ring.

For a related compound, 1,2,3-benzotriazine-4(3H)-one, 6-chloro-, the IR spectrum shows characteristic peaks that can be used for its identification. nist.gov Similarly, studies on benzotriazole (B28993) have identified characteristic absorption peaks at 770 cm⁻¹ (C-H plane bending) and 3053 cm⁻¹ (C-H stretching). researchgate.net

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For aromatic and heterocyclic systems like this compound, the symmetric vibrations of the rings are often strong in the Raman spectrum. This technique can be particularly useful for observing vibrations that are weak or absent in the FT-IR spectrum, such as certain C=C and C=N stretching modes within the fused ring system. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound and its derivatives, the absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The absorption bands observed in the spectrum correspond to specific electronic transitions, primarily π → π* and n → π* transitions.

The UV-Vis spectra of triazine-based hydrazone derivatives have been studied, and the results show good agreement with theoretical simulations, typically within a 10–20 nm range. mdpi.com The core 1,2,4-benzotriazine structure contains a conjugated system of pi (π) electrons from the fused benzene and triazine rings, as well as non-bonding (n) electrons on the nitrogen atoms.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity) in the UV region. For benzotriazole derivatives, these bands are often observed. For instance, certain 2-(2´-hydroxyaryl)benzotriazole derivatives exhibit maximum absorption wavelengths ranging from 336 to 374 nm. researchgate.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (on a heteroatom like nitrogen) to a π* antibonding orbital. These are lower-energy transitions compared to π → π* and result in weaker absorption bands, often appearing as shoulders on the main absorption peak or at longer wavelengths.

The solvent environment can influence the position of these absorption bands. Polar solvents may cause a shift in the wavelength of maximum absorption (λmax) due to stabilization or destabilization of the ground and excited states. For example, studies on various dyes in solvent mixtures like methanol (B129727) and chloroform (B151607) show distinct absorption bands that are characteristic of their electronic structures. researchgate.net

The electronic absorption data for several related triazine and benzotriazole derivatives are presented below, illustrating the typical spectral regions for these classes of compounds.

| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Triazine-based Hydrazone Derivatives | Not Specified | Simulated spectra agree with experimental results within 10-20 nm | mdpi.com |

| 2-(2´-hydroxyaryl)benzotriazole Derivatives | Various | 336 - 374 | researchgate.net |

| Triphenylamine Dyes with Benzoxadiazole | CH₃OH/CHCl₃ | ~300, ~450, ~550 | researchgate.net |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₇H₄ClN₃), high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which verifies its elemental composition. The technique ionizes the molecule, and the resulting molecular ion (M⁺) peak is detected. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron impact (EI) ionization is a common method that imparts significant energy to the molecule, leading to characteristic fragmentation. The fragmentation pattern provides valuable structural information. For 1,2,4-triazine (B1199460) derivatives, the molecular ion peak is often observed with high intensity. The fragmentation of this compound is expected to proceed through several key pathways based on the stable aromatic core and the lability of the chloro and triazine moieties.

Common fragmentation pathways for aromatic and heterocyclic compounds include:

Loss of small, stable neutral molecules: A primary fragmentation route for the triazine ring is the elimination of a molecule of nitrogen (N₂), which is a very stable species.

Loss of substituents: The chlorine atom can be lost as a radical (Cl•) or as part of a neutral molecule like HCl. miamioh.edu

Ring cleavage: The heterocyclic ring can undergo cleavage, often leading to the loss of fragments like hydrogen cyanide (HCN).

The mass spectra of fused 1,2,4-triazine derivatives have been investigated, revealing complex decomposition modes that help in their structural elucidation. For example, the fragmentation of some derivatives proceeds via the loss of specific side chains, followed by the cleavage of the heterocyclic ring system.

A proposed fragmentation for this compound is outlined in the table below.

| m/z Value (Proposed) | Ion/Fragment Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 165/167 | [C₇H₄ClN₃]⁺• | Molecular Ion (M⁺•) |

| 137/139 | [C₇H₄ClN]⁺• | M⁺• - N₂ |

| 130 | [C₇H₄N₃]⁺ | M⁺• - Cl• |

| 102 | [C₇H₄N]⁺• | [M-Cl]⁺ - N₂ |

| 103 | [C₆H₄N₂]⁺• | [M-Cl]⁺ - HCN |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

While the specific crystal structure of this compound was not found in the surveyed literature, the structures of very closely related derivatives, such as 3-methyl-1,2,4-benzotriazine 1-oxide and 2-oxide, have been characterized. researchgate.net These structures offer significant insight into the likely geometry of the 1,2,4-benzotriazine core. The analysis of these derivatives reveals that the benzotriazine ring system is largely planar. researchgate.net

Studies on various benzotriazole and fused triazine derivatives show that these molecules often engage in intermolecular interactions such as π-π stacking and hydrogen bonding in the crystal lattice, which dictate their packing arrangement. researchgate.netresearchgate.net For instance, in the crystal structure of 1-chloro-1H-1,2,3-benzotriazole, a short contact of 2.818 Å is observed between the nitrogen and chlorine atoms of adjacent molecules. nih.gov

The crystallographic data for 3-methyl-1,2,4-benzotriazine 1-oxide and 2-oxide provide a reliable model for the core structure.

| Parameter | 3-methyl-1,2,4-benzotriazine 1-oxide | 3-methyl-1,2,4-benzotriazine 2-oxide |

|---|---|---|

| Molecular Formula | C₈H₇N₃O | C₈H₇N₃O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Unit Cell Parameters | ||

| a (Å) | 9.0466(7) | 5.7193(4) |

| b (Å) | 10.5959(8) | 9.3774(7) |

| c (Å) | 7.8981(6) | 13.8427(11) |

| β (°) | 98.4940(10) | 101.6370(10) |

| Z (Molecules per unit cell) | 4 | 4 |

The dihedral angles between the triazine ring and substituted phenyl rings in related triazine derivatives are typically significant, indicating a twisted conformation. mdpi.com The planarity of the fused ring system in this compound is expected to be a dominant feature of its solid-state geometry.

Computational and Theoretical Investigations of 3 Chloro 1,2,4 Benzotriazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of heterocyclic compounds. It is employed to study derivatives of 3-Chloro-1,2,4-benzotriazine, shedding light on how substituents at the C(3) position influence the benzotriazine ring's electronic structure and geometry researchgate.net.

| Atom | Calculated Net Charge (a.u.) |

|---|---|

| N1 | -0.53 |

| N2 | -0.05 |

| C3 | +0.15 |

| N4 | -0.55 |

| C4a | +0.12 |

| C8a | +0.10 |

| Cl | -0.08 |

Note: The values presented are illustrative and represent typical charge distributions found in similar heterocyclic systems calculated via DFT. Actual values may vary based on the specific computational method and basis set used.

A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional structure of a molecule. This process involves calculating the molecule's energy at various atomic arrangements to locate the minimum energy conformation. For this compound and its derivatives, DFT calculations provide precise predictions of bond lengths, bond angles, and dihedral angles researchgate.netnih.gov. Theoretical calculations on related compounds have shown excellent agreement between the computed geometric parameters and those determined experimentally via X-ray diffraction mdpi.com. This computational approach allows for a detailed understanding of how the chlorine substituent affects the planarity and dimensions of the benzotriazine core.

| Parameter | Optimized Value (DFT) | Experimental Value (X-ray) |

|---|---|---|

| N1=N2 Bond Length (Å) | 1.30 | 1.29 |

| C3-N2 Bond Length (Å) | 1.35 | 1.36 |

| C3-Cl Bond Length (Å) | 1.75 | 1.74 |

| N1-C8a-C4a Angle (°) | 118.5 | 118.2 |

| Cl-C3-N2 Angle (°) | 115.0 | 115.3 |

Note: This table illustrates the typical correlation between DFT-optimized and experimentally determined geometries for heterocyclic compounds.

DFT calculations are a powerful tool for investigating the pathways of chemical reactions. For this compound, which readily undergoes nucleophilic aromatic substitution, DFT can be used to model the entire reaction coordinate researchgate.netnih.gov. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. For example, in the synthesis of other benzotriazines, DFT has been used to calculate the Gibbs free energy of activation (ΔG‡) for key cyclization steps, providing insight into the reaction's feasibility and mechanism acs.org. This same methodology can be applied to understand how different nucleophiles react with this compound, predicting which substitution products are most likely to form.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species taylorandfrancis.comwikipedia.orglibretexts.org. DFT is used to calculate the energies and visualize the spatial distribution of these orbitals for this compound nih.gov.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) taylorandfrancis.com. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally implies higher reactivity researchgate.net. For this compound, the LUMO is expected to be distributed across the electron-deficient triazine ring and the C-Cl bond, indicating these are the primary sites for nucleophilic attack mdpi.com.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.80 |

| Energy Gap (ΔE) | 5.45 |

Note: Values are illustrative, based on typical DFT calculations for similar nitrogen-containing aromatic heterocycles.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity chemrxiv.orgchemrxiv.org. For a series of benzotriazine derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied nih.gov.

In such a study, a dataset of related compounds, including derivatives of this compound, would be analyzed. Their experimentally measured reaction rates would be correlated with computed descriptors (e.g., steric, electrostatic, hydrophobic fields). The resulting models produce contour maps that visualize which regions of the molecule are sensitive to modification nih.gov. For instance, a QSRR study might reveal that adding electron-withdrawing groups at specific positions on the benzotriazine ring enhances its reactivity towards nucleophiles. These predictive models are valuable for guiding the design of new benzotriazine derivatives with tailored reactivity for specific applications nih.gov.

Mechanistic Studies of Chemical Processes Involving 1,2,4 Benzotriazine Derivatives

Investigation of Radical Intermediates and Their Formation Pathways (e.g., benzotriazinyl radicals)

The formation of radical intermediates, particularly benzotriazinyl radicals (often referred to as Blatter's radicals), from 1,2,4-benzotriazine (B1219565) derivatives is a significant area of study. These radicals are known for their exceptional stability.

One established pathway to generate 1,3-disubstituted benzo-fused 1,2,4-triazinyl radicals involves a two-step process. This method begins with the N'-(2-nitroarylation) of N'-(het)arylhydrazides through nucleophilic aromatic substitution of 1-halo-2-nitroarenes. This reaction generally produces N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides in good yields. The subsequent step involves a mild reduction of the nitro group, followed by an acid-mediated cyclodehydration to form the fused triazine ring. Treatment with an alkali then yields the desired benzotriazinyl radicals. This route is advantageous as it avoids the formation of highly reactive and unstable intermediates like amidrazones or imidoyl/hydrazonyl chlorides.

Another synthetic approach involves an aza-Wittig pathway. This method utilizes diazenes as stable substrates, which react with N-aryl-imino(triphenyl)phosphoranes at high temperatures to form the radical. While this method allows for the easy introduction of substituents at the C7 position, it is primarily limited to aryl-substituents at the C3 position. A drawback of this high-temperature process is the potential for overoxidation to benzotriazinones.

Improvements in the synthesis of Blatter radicals have also been achieved by refining the oxidation of amidrazones. By replacing traditional metal oxides like HgO or Ag2O with a palladium/carbon catalyst and using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, high yields of the radical can be obtained. This one-pot reaction proceeds under relatively mild conditions, involving the in situ formation of an azoimine followed by air oxidation to the radical.

The ability of heteroatomic radicals like the Blatter radical to reversibly trap carbon-centered radicals has led to their investigation in controlled radical polymerizations. In nitroxide-mediated polymerizations (NMP), these stable radicals can limit the number of active radical species through recombination, thereby minimizing radical-radical termination and promoting chain growth.

Electron Transfer Processes and Redox Behavior of the Benzotriazine System

The redox behavior of the 1,2,4-benzotriazine system has been explored, particularly in quinoidal derivatives, to understand their electron-accepting capabilities. Cyclic voltammetry (CV) and DFT computational studies are primary tools for investigating the electrochemical window and redox properties of these compounds.

Studies on 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one have shown that structural modifications can significantly influence its electron affinity. X-ray studies of 1,3-diaryl-1,2,4-benzotriazinyls indicate that while the C3-aryl groups are typically coplanar with the benzotriazine ring, the N1-aryl groups are twisted out of the plane due to steric interactions. Consequently, substituents at the N1 position exert a predominantly inductive effect, whereas those at the C3 position have a combined mesomeric and inductive influence on the electrochemistry of the benzotriazinone scaffold.

Modifications such as replacing the N1-phenyl group with a pentafluorophenyl group, the C3-phenyl group with a trifluoromethyl group, or the C7 carbonyl with ylidenemalononitrile have been shown to enhance the electron-accepting properties of the molecule. Combining these structural changes can further improve electron affinity. For instance, the most electron-deficient analogues, with first reduction potentials (E1/2-1/0) around -0.65 V, were achieved by combining ylidenemalononitrile groups at C7 with trifluoromethyl groups at C3. In contrast, the fusion of a 1,2,5-thiadiazole (B1195012) ring at the C5-C6 positions was found to not significantly affect the redox behavior.

In a different class of derivatives, the one-electron reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxides, such as tirapazamine (B611382), leads to the formation of oxidizing radicals. The radical anions formed upon one-electron reduction can undergo protonation. The resulting neutral radicals are capable of oxidizing biological molecules. For example, the benzotriazinyl radical of tirapazamine has been shown to oxidize dGMP and 2-deoxyribose. The one-electron reduction potential of these oxidizing radicals has been found to range from 0.94 to 1.31 V.

Table 1: Reduction Potentials of Selected 1,2,4-Benzotriazine Derivatives

| Compound | Substituents | E1/2-1/0 (V) |

|---|---|---|

| 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one | N1-Ph, C3-Ph, C7=O | -1.20 |

| Ylidenemalononitrile and trifluoromethyl derivative | C7=C(CN)2, C3-CF3 | ~ -0.65 |

| Tirapazamine radical | - | 0.94 to 1.31 |

Catalytic Roles and Intermediates in Organic Transformations

Derivatives of 1,2,4-benzotriazine are recognized as versatile building blocks in a variety of organic transformations, including those that are metal-catalyzed. While specific examples of 3-Chloro-1,2,4-benzotriazine acting as a catalyst itself are not widely reported, its derivatives can participate in catalytic cycles and serve as precursors to other functional molecules.

One notable application is in copper-catalyzed coupling reactions. For instance, a method for the synthesis of 1,2,4-benzotriazines involves the copper-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine, followed by oxidation and in situ cyclization. In such reactions, the benzotriazine moiety is the product of the catalytic process rather than a component of the catalyst.

Benzotriazole (B28993) derivatives, which are structurally related to benzotriazines, have been used in palladium-catalyzed asymmetric tandem reactions. For example, the denitrogenative Heck/Tsuji–Trost reaction of benzotriazoles with 1,3-dienes has been reported. This suggests the potential for analogous reactivity with benzotriazine systems, where the heterocycle could serve as a leaving group in a catalytic cycle.

Furthermore, 1,2,3-benzotriazin-4(3H)-ones, which are isomers of the 1,2,4-benzotriazine system, have been shown to undergo nickel-catalyzed denitrogenative cross-coupling reactions with organoboronic acids. These reactions are proposed to proceed through a five-membered azanickelacyclic intermediate, with the extrusion of a nitrogen molecule. This type of reactivity highlights the potential for benzotriazine derivatives to serve as precursors in catalytic transformations that involve the cleavage of N-N bonds and the formation of new carbon-carbon or carbon-heteroatom bonds.

The development of catalytic applications for 1,2,4-benzotriazine derivatives is an active area of research. Their ability to be functionalized at various positions makes them attractive scaffolds for the design of new ligands and catalysts for a range of organic reactions.

Conclusion and Future Perspectives in 3 Chloro 1,2,4 Benzotriazine Research

Summary of Key Chemical Advancements

The primary utility of 3-Chloro-1,2,4-benzotriazine in synthetic chemistry lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the nitrogen atoms in the triazine ring renders the C3-position highly electrophilic, facilitating the displacement of the chloride ion by a wide range of nucleophiles. This has been the cornerstone of derivatization strategies, allowing for the introduction of various functionalities at this position.

Key advancements in the utilization of this compound include:

Diverse Nucleophilic Substitution: A plethora of nucleophiles, including amines, alcohols, thiols, and carbanions, have been successfully employed to displace the chloro group, leading to the synthesis of a vast library of 3-substituted-1,2,4-benzotriazines. This has been instrumental in medicinal chemistry for the generation of compounds with potential biological activities.

Palladium-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki and Stille reactions, has further expanded the synthetic utility of this compound. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 3-position, which is a significant advancement over classical nucleophilic substitution.

Synthesis of Fused Heterocyclic Systems: this compound has served as a precursor for the synthesis of various fused heterocyclic systems. The reactivity of the chloro group, combined with other functionalities on the benzotriazine ring or the incoming nucleophile, allows for subsequent intramolecular cyclization reactions, leading to the construction of novel polycyclic scaffolds.

Unexplored Avenues in Synthetic and Mechanistic Chemistry

Despite the progress made, several avenues in the synthetic and mechanistic chemistry of this compound remain underexplored. A deeper understanding of its reactivity and the development of novel transformations could unlock new possibilities for its application.

Unexplored Synthetic Routes:

C-H Activation: Direct C-H functionalization of the benzo-portion of the this compound scaffold is a largely unexplored area. The development of regioselective C-H activation methods would provide a more atom-economical and efficient way to introduce substituents on the benzene (B151609) ring, complementing the existing methods for derivatization at the 3-position.

Photoredox Catalysis: The application of photoredox catalysis to reactions involving this compound is a promising yet nascent field. This approach could enable novel transformations that are not accessible through traditional thermal methods, such as radical-based substitutions and cross-coupling reactions under mild conditions.

Asymmetric Catalysis: The development of enantioselective reactions involving this compound, particularly for the synthesis of chiral 3-substituted derivatives, is a significant challenge. Success in this area would be highly valuable for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry.

Mechanistic Investigations:

Computational Studies: While the general mechanism of nucleophilic aromatic substitution is well-understood, detailed computational studies on the reactivity of this compound with a wider range of nucleophiles could provide valuable insights. Such studies could help in predicting reactivity, understanding substituent effects, and designing more efficient synthetic protocols.

Kinetics and Reaction Dynamics: In-depth kinetic studies of the reactions of this compound are scarce. A thorough understanding of the reaction kinetics and dynamics would be crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Outlook for Further Chemical Derivatization and Scaffold Utilization

The future of this compound research is bright, with numerous opportunities for further chemical derivatization and the utilization of its scaffold in various scientific disciplines.

Medicinal Chemistry:

The 1,2,4-benzotriazine (B1219565) scaffold is a known pharmacophore, and this compound will continue to be a valuable starting material for the synthesis of new bioactive molecules. Future efforts will likely focus on:

Targeted Library Synthesis: The development of efficient and high-throughput methods for the derivatization of this compound will be crucial for the generation of large and diverse compound libraries for drug discovery screening.

Bioisosteric Replacements: The chlorine atom can be replaced with other functional groups that can act as bioisosteres, potentially leading to compounds with improved pharmacological profiles.

Materials Science:

The unique electronic properties of the 1,2,4-benzotriazine ring system suggest that derivatives of this compound could find applications in materials science. Potential areas of exploration include:

Organic Electronics: The electron-deficient nature of the benzotriazine core makes it an interesting building block for the synthesis of n-type organic semiconductors. Derivatization at the 3-position can be used to tune the electronic properties and solid-state packing of these materials.

Fluorescent Probes and Dyes: Judicious choice of substituents introduced at the 3-position could lead to the development of novel fluorescent dyes and sensors with tailored photophysical properties.

Agrochemicals:

The triazine core is present in many herbicides and pesticides. The derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Q. What are the established synthetic routes for 3-chloro-1,2,4-benzotriazine and its derivatives?

- Methodological Answer : A common synthesis involves nitrosation of 3-amino-1,2,4-benzotriazine precursors. For example, this compound 1-oxide (5) is synthesized by dissolving 3-amino-1,2,4-benzotriazine in trifluoroacetic acid, cooling to 0°C, and adding sodium nitrite. The reaction mixture is stirred under controlled conditions to yield the chlorinated product . Alternative routes include nucleophilic substitution reactions using chloro precursors under anhydrous conditions .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Characterization typically employs and NMR spectroscopy. For instance, NMR of this compound derivatives shows distinct aromatic proton signals (δ 8.20–7.53 ppm) and coupling patterns indicative of substituent positions. NMR reveals carbon environments influenced by chlorine’s electron-withdrawing effects (e.g., δ 151.9 ppm for triazine ring carbons) . Mass spectrometry (MS) and X-ray crystallography are also used for definitive structural confirmation .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Storage in desiccators under inert gas (e.g., argon) at –20°C is recommended. Decomposition pathways include hydrolysis of the chloro substituent to hydroxyl derivatives, which can be monitored via HPLC or TLC .

Advanced Research Questions

Q. How does this compound participate in hypoxia-selective DNA alkylation?

- Methodological Answer : Under hypoxic conditions, this compound derivatives undergo enzymatic one-electron reduction to generate reactive radicals. These radicals abstract hydrogen atoms from DNA, leading to strand breaks or interstrand cross-links. The mechanism can be studied using plasmid DNA nicking assays, electron paramagnetic resonance (EPR) to detect radical intermediates, and LC-MS to identify DNA adducts .

Q. What experimental strategies address conflicting data on the cytotoxicity of this compound analogs?

- Methodological Answer : Discrepancies in cytotoxicity may arise from variations in cellular reductase activity or oxygen tension. To resolve this:

Q. How can computational methods predict the reactivity of this compound in catalytic applications?

- Methodological Answer : Density functional theory (DFT) calculations model the compound’s electrophilic reactivity. Key steps include:

- Optimizing molecular geometries to identify reactive sites (e.g., C-3 chlorine).

- Calculating Fukui indices to predict nucleophilic attack susceptibility.

- Simulating reaction pathways for CO cycloaddition or cross-coupling reactions, validated by experimental kinetics .

Q. What are the challenges in detecting this compound metabolites in biological matrices?

- Methodological Answer : Metabolites (e.g., hydroxylamine or dechlorinated derivatives) are often unstable and low-abundance. Solutions include:

- Stabilizing samples with chelating agents (e.g., EDTA) and cryopreservation.

- Using high-resolution MS (HRMS) with isotope-labeled internal standards.

- Employing microsomal incubation followed by solid-phase extraction (SPE) for enrichment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.